
PROTAC BTK Degrader-8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BTK Degrader-8 is a proteolysis-targeting chimera (PROTAC) designed to target and degrade Bruton’s tyrosine kinase (BTK). BTK is a crucial protein for B-cell receptor signaling and is involved in the survival and proliferation of B-cells. This compound is particularly significant in the treatment of B-cell malignancies and autoimmune diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BTK Degrader-8 involves the conjugation of a ligand that binds to BTK with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The process typically includes multiple steps of organic synthesis, including amide bond formation, etherification, and purification through chromatography .
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, using high-throughput purification techniques, and ensuring compliance with regulatory standards for pharmaceutical production .
化学反応の分析
Types of Reactions
PROTAC BTK Degrader-8 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include various intermediates that are subsequently purified and combined to form the final this compound compound .
科学的研究の応用
PROTAC BTK Degrader-8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of BTK in B-cell development and function.
Medicine: Potential therapeutic agent for treating B-cell malignancies and autoimmune diseases by degrading BTK.
Industry: Used in the development of targeted protein degradation therapies and drug discovery .
作用機序
PROTAC BTK Degrader-8 works by recruiting an E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of BTK in cells, disrupting B-cell receptor signaling and inhibiting the survival and proliferation of B-cells .
類似化合物との比較
Similar Compounds
Ibrutinib: A small-molecule inhibitor of BTK.
Acalabrutinib: A second-generation BTK inhibitor.
MT802: Another PROTAC targeting BTK
Uniqueness
PROTAC BTK Degrader-8 is unique in its ability to degrade the entire BTK protein rather than merely inhibiting its activity. This leads to a more complete and sustained suppression of BTK function, potentially overcoming resistance mechanisms seen with traditional inhibitors .
特性
分子式 |
C80H94F2N14O20P2 |
|---|---|
分子量 |
1671.6 g/mol |
IUPAC名 |
[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxy-hydroxyphosphoryl] [3-[5-[9-[2-[4-[4-[5-fluoro-3-[[2-fluoro-4-(2-hydroxypropan-2-yl)benzoyl]amino]-2-methylphenyl]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenyl]ethyl]-3,9-diazaspiro[5.5]undecane-3-carbonyl]-2-methoxyphenyl]-2,6-dioxo-1,3-diazinan-1-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C80H94F2N14O20P2/c1-48(2)70(91-66(97)25-38-113-39-37-95-67(98)21-22-68(95)99)75(103)89-61(8-7-30-84-77(83)105)74(102)87-56-17-11-51(12-18-56)45-114-117(108,109)116-118(110,111)115-47-96-69(100)24-32-94(78(96)106)64-40-53(15-20-65(64)112-6)76(104)93-35-28-80(29-36-93)26-33-92(34-27-80)31-23-50-9-13-52(14-10-50)63-44-59-71(85-46-86-72(59)88-63)58-42-55(81)43-62(49(58)3)90-73(101)57-19-16-54(41-60(57)82)79(4,5)107/h9-22,40-44,46,48,61,70,107H,7-8,23-39,45,47H2,1-6H3,(H,87,102)(H,89,103)(H,90,101)(H,91,97)(H,108,109)(H,110,111)(H3,83,84,105)(H,85,86,88)/t61-,70-/m0/s1 |
InChIキー |
HJFBGWWBJJLEQM-XQGMWVLASA-N |
異性体SMILES |
CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O |
正規SMILES |
CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)N(C9=O)COP(=O)(O)OP(=O)(O)OCC1=CC=C(C=C1)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


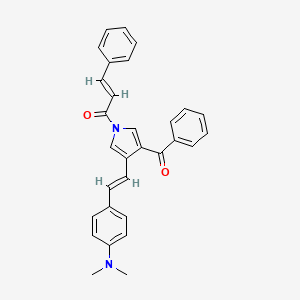
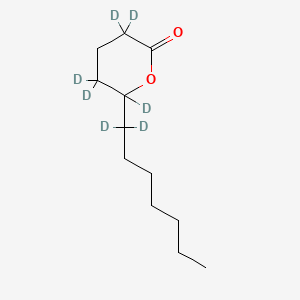
![(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methoxycarbonyl-3-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid](/img/structure/B12380940.png)
![(2S)-N-[4-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]butyl]-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-[1-[2-[(3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]triazol-4-yl]propanamide](/img/structure/B12380941.png)
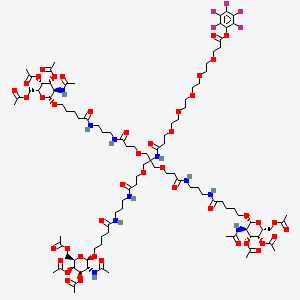
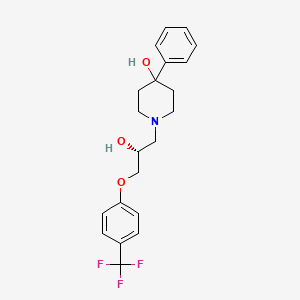
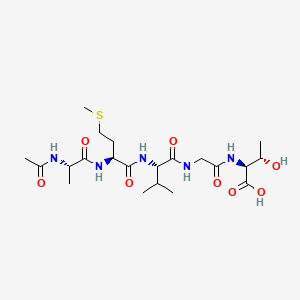
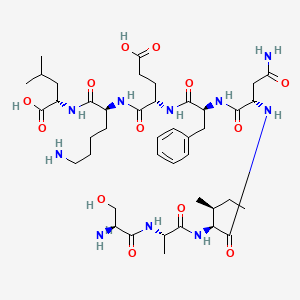
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
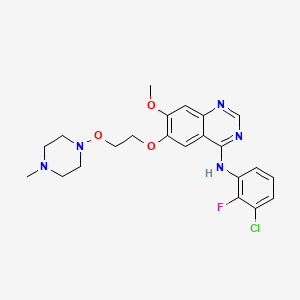
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)
